5-Etoxi-1H-indazol

Descripción general

Descripción

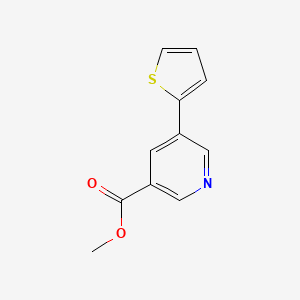

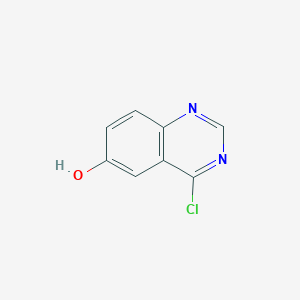

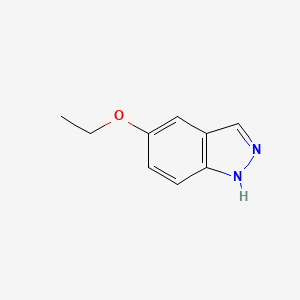

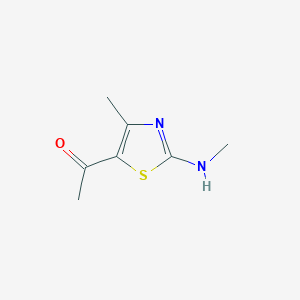

5-Ethoxy-1H-indazole is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 . It is a brown solid that should be stored at 0-8°C . The compound is part of the indazole class of nitrogen-containing heterocyclic compounds, which are important building blocks for many bioactive natural products and commercially available drugs .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including 5-Ethoxy-1H-indazole, has been the subject of recent research. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis

Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring. Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis

The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis

5-Ethoxy-1H-indazole is a brown solid with a molecular weight of 162.19 . It should be stored at temperatures between 0-8°C .Aplicaciones Científicas De Investigación

He realizado una búsqueda de las aplicaciones de investigación científica de “5-Etoxi-1H-indazol”, pero desafortunadamente, la información disponible es bastante limitada y no proporciona un desglose detallado de las aplicaciones únicas como se solicitó. El compuesto se menciona en relación con la investigación proteómica y está disponible para uso experimental/de investigación , pero las aplicaciones específicas en varios campos no se detallan en los resultados de la búsqueda.

Mecanismo De Acción

Target of Action

5-Ethoxy-1H-indazole is a member of the indazole family of compounds, which are known to have a wide variety of medicinal applications . Indazole-containing heterocyclic compounds have been employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves the formation of bonds with the target molecule, altering its function and leading to downstream effects.

Biochemical Pathways

Indazole derivatives are known to impact a variety of biochemical pathways, depending on their specific targets . These can range from pathways involved in cell growth and proliferation, to those involved in immune response and inflammation.

Result of Action

The molecular and cellular effects of 5-Ethoxy-1H-indazole’s action would depend on its specific targets and mode of action. Given the wide range of potential targets and modes of action for indazole derivatives, these effects could be diverse, ranging from altered cell growth and proliferation to changes in immune response .

Safety and Hazards

Direcciones Futuras

Indazole-containing derivatives, including 5-Ethoxy-1H-indazole, represent one of the most important heterocycles in drug molecules . They have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research will likely continue to explore the synthesis and biological applications of these compounds.

Análisis Bioquímico

Biochemical Properties

5-Ethoxy-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including 5-Ethoxy-1H-indazole, have been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response . Additionally, 5-Ethoxy-1H-indazole may interact with matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and degradation . These interactions highlight the compound’s potential in modulating biochemical pathways related to inflammation and tissue repair.

Cellular Effects

5-Ethoxy-1H-indazole exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives, including 5-Ethoxy-1H-indazole, have been reported to inhibit the growth of certain cancer cell lines by affecting cell cycle regulation and inducing apoptosis . The compound’s impact on cell signaling pathways, such as the inhibition of angiogenesis, further underscores its potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of 5-Ethoxy-1H-indazole involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of target enzymes, such as COX-2, thereby inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, 5-Ethoxy-1H-indazole may modulate the expression of genes involved in cell proliferation and apoptosis, contributing to its anticancer effects . These molecular interactions provide insights into the compound’s therapeutic potential and its mechanism of action at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Ethoxy-1H-indazole have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its biochemical activity over extended periods . Degradation products may form under certain conditions, potentially affecting its efficacy and safety . Long-term studies have indicated that 5-Ethoxy-1H-indazole can exert sustained effects on cellular processes, such as prolonged inhibition of inflammatory pathways and continued suppression of cancer cell growth .

Dosage Effects in Animal Models

The effects of 5-Ethoxy-1H-indazole vary with different dosages in animal models. At lower doses, the compound has demonstrated therapeutic benefits, such as anti-inflammatory and anticancer effects, without significant toxicity . At higher doses, adverse effects, including toxicity and organ damage, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.

Metabolic Pathways

5-Ethoxy-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process can lead to the formation of active or inactive metabolites, which may contribute to the compound’s overall pharmacological effects . Additionally, 5-Ethoxy-1H-indazole may affect metabolic flux and metabolite levels, influencing cellular energy production and utilization .

Transport and Distribution

The transport and distribution of 5-Ethoxy-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, 5-Ethoxy-1H-indazole may bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 5-Ethoxy-1H-indazole plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects . For example, the presence of 5-Ethoxy-1H-indazole in the nucleus may affect gene expression, while its localization in the mitochondria could impact cellular energy metabolism .

Propiedades

IUPAC Name |

5-ethoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-12-8-3-4-9-7(5-8)6-10-11-9/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAOULLTESKBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622091 | |

| Record name | 5-Ethoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518990-35-7 | |

| Record name | 5-Ethoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloroimidazo[1,2-b]pyridazin-2-ol](/img/structure/B1602949.png)

![5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1602950.png)